molecular formula C21H36O3 B12374671 (E/Z)-Glycidyl Linoleate-d5

(E/Z)-Glycidyl Linoleate-d5

Cat. No.: B12374671
M. Wt: 341.5 g/mol
InChI Key: LOGTZDQTPQYKEN-SVNPZQPTSA-N
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Description

(E/Z)-Glycidyl Linoleate-d5 is a deuterated derivative of glycidyl linoleate, where five hydrogen atoms are replaced with deuterium. This compound is used in various scientific research applications due to its unique properties and isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E/Z)-Glycidyl Linoleate-d5 typically involves the epoxidation of linoleic acid followed by deuteration. The reaction conditions often include the use of peracids or other oxidizing agents to form the epoxide ring. Deuteration is achieved using deuterium gas or deuterated reagents under specific conditions to ensure the incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction environments, and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(E/Z)-Glycidyl Linoleate-d5 undergoes various chemical reactions, including:

    Oxidation: The epoxide ring can be opened through oxidation reactions, leading to the formation of diols or other oxidized products.

    Reduction: Reduction reactions can convert the epoxide ring to an alcohol group.

    Substitution: The epoxide ring can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atoms of the epoxide ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peracids, hydrogen peroxide, and other peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and halides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Diols and other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

(E/Z)-Glycidyl Linoleate-d5 is used in a wide range of scientific research applications, including:

    Chemistry: Used as a labeled compound in studies involving reaction mechanisms and kinetics.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of fatty acids in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.

    Industry: Applied in the development of new materials and products, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (E/Z)-Glycidyl Linoleate-d5 involves its interaction with various molecular targets and pathways. The epoxide ring can react with nucleophiles in biological systems, leading to the formation of adducts with proteins, nucleic acids, and other biomolecules. This can affect cellular processes and pathways, making it a valuable tool in studying biochemical reactions and mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Glycidyl Linoleate: The non-deuterated form of the compound.

    Ethyl Linoleate-d5: Another deuterated derivative of linoleic acid.

    Glycidyl Oleate: An epoxidized derivative of oleic acid.

Uniqueness

(E/Z)-Glycidyl Linoleate-d5 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for the use of advanced analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to study the compound’s behavior and interactions in detail.

Properties

Molecular Formula

C21H36O3

Molecular Weight

341.5 g/mol

IUPAC Name

[dideuterio-(2,3,3-trideuteriooxiran-2-yl)methyl] (9E,12E)-octadeca-9,12-dienoate

InChI

InChI=1S/C21H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(22)24-19-20-18-23-20/h6-7,9-10,20H,2-5,8,11-19H2,1H3/b7-6+,10-9+/i18D2,19D2,20D

InChI Key

LOGTZDQTPQYKEN-SVNPZQPTSA-N

Isomeric SMILES

[2H]C1(C(O1)([2H])C([2H])([2H])OC(=O)CCCCCCC/C=C/C/C=C/CCCCC)[2H]

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCC1CO1

Origin of Product

United States

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